![molecular formula C18H14ClN3OS B2814028 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024157-52-5](/img/structure/B2814028.png)
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure, which enables the synthesis of diverse derivatives for investigating biological activities and potential drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves the reaction of 2-methylimidazo[1,2-c]quinazolin-3(2H)-one with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
化学反应分析
Types of Reactions
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
科学研究应用
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various derivatives to study their chemical properties and reactivity.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .
相似化合物的比较
Similar Compounds
2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: Known for their antimicrobial activity against Helicobacter pylori.
3,5-Bis(indolyl)-1,2,4-thiadiazoles: Exhibits cytotoxicity against selected human cancer cell lines.
Uniqueness
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific chemical structure, which allows for the formation of diverse derivatives with varying biological activities. This versatility makes it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-17(23)22-16(20-11)14-4-2-3-5-15(14)21-18(22)24-10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHOUZISGDHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
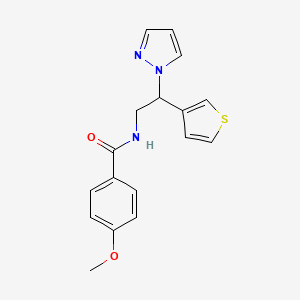
![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)
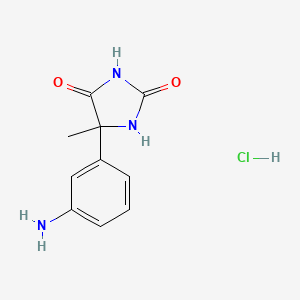
![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2813951.png)
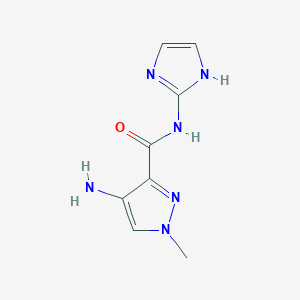
![4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2813954.png)
![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)
![1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2813959.png)
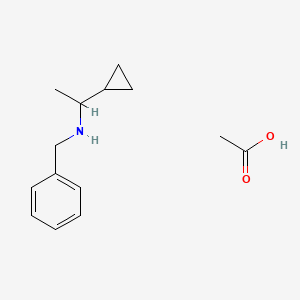
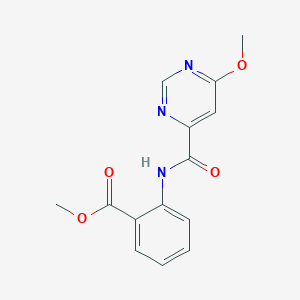
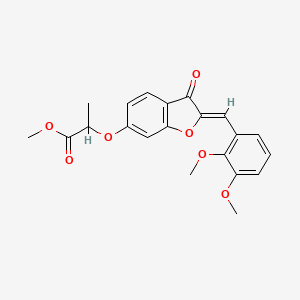
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2,4-dimethoxybenzamide](/img/structure/B2813966.png)
